Tyrosine kinase-IN-7

Description

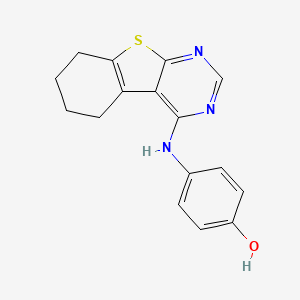

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H15N3OS |

|---|---|

Molecular Weight |

297.4 g/mol |

IUPAC Name |

4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)phenol |

InChI |

InChI=1S/C16H15N3OS/c20-11-7-5-10(6-8-11)19-15-14-12-3-1-2-4-13(12)21-16(14)18-9-17-15/h5-9,20H,1-4H2,(H,17,18,19) |

InChI Key |

BTIBWAOCLJARHL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC=C(C=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tyrosine kinase-IN-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosine kinase-IN-7, also identified as compound 13h, is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document provides a comprehensive overview of its mechanism of action, detailing its inhibitory effects on both wild-type and mutant forms of EGFR. Quantitative data on its biochemical and cellular activity are presented, along with detailed experimental protocols for key assays. Furthermore, this guide illustrates the core signaling pathways affected by this compound and the experimental workflows used in its characterization through detailed diagrams.

Core Mechanism of Action: EGFR Inhibition

This compound functions as a direct inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding site of the enzyme, it prevents the phosphorylation of tyrosine residues on EGFR and downstream signaling substrates. This blockade of signal transduction ultimately leads to the inhibition of cancer cell proliferation and survival.

Target Specificity

The primary molecular targets of this compound are members of the EGFR family. It has been demonstrated to effectively inhibit both the wild-type EGFR (EGFR-WT) and the clinically relevant T790M mutant, which is a common mechanism of resistance to first and second-generation EGFR inhibitors.

Quantitative Data

The inhibitory activity of this compound has been quantified through both biochemical and cell-based assays.

Table 1: Biochemical Inhibitory Activity of this compound

| Target | IC₅₀ (µM) |

| EGFR (Wild-Type) | 0.630 |

| EGFR (T790M Mutant) | 0.956 |

IC₅₀: The half maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HepG2 | Hepatocellular Carcinoma | 13.02 |

| HCT-116 | Colon Carcinoma | 10.14 |

| MCF-7 | Breast Adenocarcinoma | 12.68 |

| A431 | Epidermoid Carcinoma | 47.05 |

IC₅₀: The half maximal inhibitory concentration, representing the concentration of the compound required to inhibit cell proliferation by 50%.

Signaling Pathways

This compound disrupts the canonical EGFR signaling cascade. Upon inhibition of EGFR autophosphorylation, the recruitment and activation of downstream effector proteins are blocked.

The EGFR Binding Affinity of Erlotinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the binding affinity of Erlotinib, a potent tyrosine kinase inhibitor (TKI), to the Epidermal Growth Factor Receptor (EGFR). Erlotinib is a crucial therapeutic agent in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC), where EGFR mutations are prevalent. Understanding the quantitative aspects of its binding and the methodologies used to determine them is critical for researchers and professionals in the field of drug development. This document details the binding affinity of Erlotinib to both wild-type and mutant EGFR, provides comprehensive experimental protocols for its characterization, and illustrates the relevant signaling pathways.

Quantitative Binding Affinity of Erlotinib to EGFR

The efficacy of Erlotinib is directly related to its binding affinity for the ATP-binding site within the kinase domain of EGFR. This affinity can be quantified using metrics such as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of EGFR by 50%. The binding affinity of Erlotinib varies depending on the mutational status of the EGFR kinase domain.

| EGFR Variant | IC50 (nM) | Notes |

| Wild-Type EGFR | 20 - 100 | Erlotinib exhibits potent inhibition of the wild-type receptor. |

| L858R Mutant | ~20 | The L858R mutation in exon 21 increases the sensitivity of EGFR to Erlotinib. |

| Exon 19 Deletion | <20 | Deletions in exon 19 are another common activating mutation that confers hypersensitivity to Erlotinib. |

| T790M Mutant | >1000 | The T790M "gatekeeper" mutation in exon 20 confers resistance to first-generation TKIs like Erlotinib by increasing ATP affinity and sterically hindering drug binding. |

Experimental Protocols

Determination of IC50 for EGFR Kinase Inhibition (In Vitro Kinase Assay)

This protocol outlines a common method for determining the IC50 value of Erlotinib against EGFR using a biochemical assay.

Materials:

-

Recombinant human EGFR kinase domain (wild-type or mutant)

-

Erlotinib hydrochloride

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

[γ-³²P]ATP or a non-radioactive detection method (e.g., ADP-Glo™ Kinase Assay)

-

96-well plates

-

Scintillation counter or luminescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of Erlotinib in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range from picomolar to micromolar.

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Kinase assay buffer.

-

Desired concentration of Erlotinib or DMSO (for control wells).

-

Recombinant EGFR kinase domain.

-

Poly(Glu, Tyr) peptide substrate.

-

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or the appropriate reagent for a non-radioactive assay) to each well. The final ATP concentration should be close to the Km value for the specific EGFR variant.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Detection:

-

Radioactive method: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Non-radioactive method: Follow the manufacturer's instructions for the specific assay kit (e.g., add reagents to convert ADP to ATP and then measure the generated luminescence).

-

-

Data Analysis:

-

Calculate the percentage of kinase activity for each Erlotinib concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the Erlotinib concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Radioligand Binding Assay for EGFR

This protocol describes a method to directly measure the binding of a radiolabeled ligand to EGFR on cell membranes, which can be used in competition assays to determine the binding affinity of unlabeled inhibitors like Erlotinib.

Materials:

-

Cells overexpressing EGFR (e.g., A431 cells)

-

Radiolabeled EGFR ligand (e.g., ¹²⁵I-EGF)

-

Erlotinib hydrochloride

-

Binding buffer (e.g., PBS with 0.1% BSA)

-

Wash buffer (ice-cold PBS)

-

Cell scraper

-

Gamma counter

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture A431 cells to confluency.

-

Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in the binding buffer.

-

-

Competition Binding Assay:

-

In a microcentrifuge tube, add the cell membrane preparation.

-

Add a fixed concentration of the radiolabeled ligand (¹²⁵I-EGF).

-

Add varying concentrations of unlabeled Erlotinib (the competitor). For determining total binding, add only the radioligand. For non-specific binding, add a high concentration of unlabeled EGF.

-

-

Incubation: Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a time sufficient to reach binding equilibrium.

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with the bound radioligand.

-

Wash the filter quickly with ice-cold wash buffer to remove any unbound radioligand.

-

-

Detection: Place the filters in a gamma counter to measure the amount of bound radioactivity.

-

Data Analysis:

-

Calculate the specific binding at each Erlotinib concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Erlotinib concentration.

-

Fit the data to a one-site competition binding curve to determine the IC50 or Ki (inhibitory constant) value.

-

Visualizations

EGFR Signaling Pathway and Inhibition by Erlotinib

Caption: EGFR signaling pathways and the point of inhibition by Erlotinib.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of Erlotinib against EGFR.

An In-depth Technical Guide to Gefitinib: A Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib, marketed under the trade name Iressa, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] It represents a class of targeted cancer therapies that have revolutionized the treatment of non-small cell lung cancer (NSCLC), particularly in patients with specific activating mutations in the EGFR gene.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols associated with Gefitinib.

Chemical Structure and Properties

Gefitinib is a synthetic anilinoquinazoline compound.[2] Its chemical structure and key identifiers are detailed below.

Chemical Structure:

-

IUPAC Name: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine[4]

-

SMILES: COc1cc2ncnc(c2cc1OCCCN1CCOCC1)Nc1ccc(c(c1)Cl)F[4]

-

Chemical Formula: C22H24ClFN4O3[3]

-

Molecular Weight: 446.9 g/mol [5]

Physicochemical Properties:

| Property | Value | Reference(s) |

| LogP | 3.2 | [3] |

| pKa | 5.4 and 7.2 | [3] |

| Solubility | Sparingly soluble ( | [3][6] |

| Physical Description | Solid | [3] |

Mechanism of Action

Gefitinib exerts its therapeutic effect by competitively inhibiting the adenosine triphosphate (ATP) binding site within the tyrosine kinase domain of EGFR.[1][2] This inhibition blocks the autophosphorylation of the receptor, thereby preventing the activation of downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[2][7] The primary signaling cascades affected by Gefitinib are the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.[7][8]

Signaling Pathway Inhibition

The binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR triggers receptor dimerization and subsequent autophosphorylation of key tyrosine residues in the intracellular domain. These phosphorylated sites act as docking stations for adaptor proteins that initiate downstream signaling. Gefitinib's inhibition of this initial phosphorylation event effectively shuts down these pro-survival signals.

Caption: EGFR Signaling Pathway and Inhibition by Gefitinib.

Quantitative Data: In Vitro Potency

Gefitinib exhibits potent inhibitory activity against EGFR, particularly in cell lines harboring activating EGFR mutations. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the specific EGFR mutation status.

| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference(s) |

| NR6wtEGFR | Wild-type | 37 | [9] |

| NR6W | Wild-type | 26 | [9] |

| HCC827 | exon 19 deletion | 13.06 | [10] |

| PC9 | exon 19 deletion | 77.26 | [10] |

| H3255 | L858R | 3 | [11] |

| H1975 | L858R + T790M | > 4000 | [12] |

| A549 | Wild-type | > 10000 | [12] |

Pharmacokinetic Properties (ADME)

| Parameter | Description | Value/Characteristic | Reference(s) |

| Absorption | Slowly absorbed after oral administration. | Bioavailability: ~60%. Tmax: 3-7 hours. | [1][13] |

| Distribution | Extensively distributed into tissues. | Volume of Distribution (Vd): 1400 L. Plasma Protein Binding: ~91%. | [14] |

| Metabolism | Extensively metabolized in the liver. | Major enzyme: CYP3A4. | [1] |

| Excretion | Predominantly eliminated in feces. | Fecal excretion: ~86%. Renal excretion: <7%. | [1] |

| Half-life | Long half-life supports once-daily dosing. | 20-60 hours. | [14] |

Experimental Protocols

EGFR Kinase Inhibition Assay

This assay measures the ability of Gefitinib to inhibit the phosphorylation activity of purified EGFR.

Caption: Workflow for an EGFR Kinase Inhibition Assay.

Methodology:

-

Reagent Preparation: Prepare solutions of purified recombinant EGFR enzyme, a suitable kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT), ATP, and a generic tyrosine kinase substrate (e.g., poly(Glu,Tyr)4:1).[15]

-

Inhibitor Addition: Add serial dilutions of Gefitinib or a vehicle control (e.g., DMSO) to the wells of a 384-well plate.[15]

-

Enzyme Addition: Add the EGFR enzyme to the wells.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.[15]

-

ATP Depletion: Add a reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete the remaining ATP.[15]

-

ADP to ATP Conversion: Add a detection reagent that converts the ADP generated by the kinase reaction into ATP and simultaneously catalyzes a luciferase-based reaction to produce a luminescent signal.[15]

-

Signal Detection: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Calculate the IC50 value of Gefitinib by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation (Viability) Assay

This assay determines the effect of Gefitinib on the growth and viability of cancer cell lines.

Caption: Workflow for a Cell Proliferation Assay.

Methodology (MTT Assay Example):

-

Cell Seeding: Seed a human non-small cell lung cancer cell line (e.g., A549 or PC9) at a density of 3 x 10³ cells/well in a 96-well plate and incubate for 24 hours.[16]

-

Treatment: Treat the cells with various concentrations of Gefitinib or a vehicle control (DMSO).

-

Incubation: Incubate the cells for an additional 72 to 96 hours.[16]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value of Gefitinib.

Western Blot Analysis of EGFR Signaling

This protocol is used to assess the effect of Gefitinib on the phosphorylation status of EGFR and its downstream signaling proteins.

Caption: Workflow for Western Blot Analysis.

Methodology:

-

Cell Treatment: Culture NSCLC cells to a suitable confluency and then treat with Gefitinib for a specified time (e.g., 2 hours), with or without subsequent stimulation with EGF (e.g., 100 ng/ml for 5 minutes).[17]

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[18]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[18]

-

SDS-PAGE: Separate equal amounts of protein (e.g., 40 µg) on a 10% SDS-polyacrylamide gel.[18]

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.[18]

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[18]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Analyze the band intensities to determine the effect of Gefitinib on the phosphorylation levels of the target proteins.

Conclusion

Gefitinib is a well-characterized and clinically significant tyrosine kinase inhibitor that has paved the way for targeted therapies in oncology. Its high specificity for EGFR, particularly in the context of activating mutations, provides a clear mechanism of action. The experimental protocols outlined in this guide are fundamental for the preclinical evaluation of Gefitinib and other similar tyrosine kinase inhibitors, enabling researchers to assess their potency, cellular effects, and impact on key signaling pathways. This in-depth understanding is crucial for the continued development of more effective and personalized cancer treatments.

References

- 1. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 3. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. gefitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Gefitinib | CAS 184475-35-2 | EGFR Kinase inhibitor [stressmarq.com]

- 6. Gefitinib | 184475-35-2 [chemicalbook.com]

- 7. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Blocking the PI3K/AKT and MEK/ERK signaling pathways can overcome gefitinib-resistance in non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Single-dose clinical pharmacokinetic studies of gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. promega.com.cn [promega.com.cn]

- 16. Cell proliferation assay [bio-protocol.org]

- 17. Gefitinib | Cell Signaling Technology [cellsignal.com]

- 18. Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H - PMC [pmc.ncbi.nlm.nih.gov]

Tyrosine Kinase-IN-7: A Technical Guide on its Effects on the EGFR T790M Mutation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of the T790M "gatekeeper" mutation in the epidermal growth factor receptor (EGFR) is a primary mechanism of acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in the treatment of non-small cell lung cancer (NSCLC). This necessitates the development of novel inhibitors that can effectively target this resistant mutant. This technical guide provides a comprehensive overview of Tyrosine Kinase-IN-7 (TK-IN-7), a small molecule inhibitor of EGFR, with a specific focus on its activity against the T790M mutation. This document consolidates available quantitative data, outlines relevant experimental methodologies, and visualizes key biological pathways and workflows to serve as a valuable resource for researchers in oncology and drug discovery.

Introduction to EGFR and the T790M Mutation

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in the pathogenesis of several cancers, most notably NSCLC. First and second-generation TKIs have shown significant clinical efficacy in patients with EGFR-mutant NSCLC. However, the majority of patients eventually develop resistance, with the T790M mutation in exon 20 of the EGFR gene being the most common cause, accounting for approximately 60% of cases.[1]

The T790M mutation involves the substitution of a threonine residue with a methionine at position 790 in the ATP-binding pocket of the EGFR kinase domain. This substitution is thought to confer resistance through two primary mechanisms: steric hindrance that impedes the binding of first and second-generation inhibitors, and an increased affinity for ATP, which outcompetes the inhibitor.

This compound (TK-IN-7)

This compound (also referred to as compound 13h in some commercial contexts) is a small molecule inhibitor of EGFR.[3][4][5] It has been evaluated for its inhibitory activity against both wild-type EGFR (EGFR(WT)) and the clinically significant T790M mutant.

Quantitative Efficacy Data

The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of TK-IN-7

| Target | IC50 (µM) |

| EGFR (Wild-Type) | 0.630[3][4][5] |

| EGFR (T790M) | 0.956[3][4][5] |

Table 2: Anti-proliferative Activity of TK-IN-7 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | 13.02[4][5] |

| HCT-116 | Colorectal Carcinoma | 10.14[4][5] |

| MCF-7 | Breast Adenocarcinoma | 12.68[4][5] |

| A431 | Epidermoid Carcinoma | 47.05[4][5] |

Signaling Pathways

EGFR Signaling Pathway and the Impact of T790M

Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival. The activating mutations in EGFR lead to constitutive activation of these pathways, driving tumorigenesis. The T790M mutation sustains this activation in the presence of first-generation TKIs.

Experimental Protocols

The following sections detail generalized protocols for the key experiments used to characterize inhibitors like TK-IN-7.

In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Methodology:

-

Reagent Preparation:

-

Dilute recombinant human EGFR (WT or T790M) enzyme to the desired concentration in kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare a serial dilution of TK-IN-7 in DMSO, followed by dilution in kinase buffer.

-

Prepare a solution of a suitable substrate (e.g., poly(Glu,Tyr) 4:1) and ATP at the desired concentrations in kinase buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the diluted TK-IN-7 or DMSO (vehicle control).

-

Add the diluted EGFR enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

-

Signal Detection:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature (e.g., 40 minutes).

-

Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction back to ATP. Incubate at room temperature (e.g., 30 minutes).

-

Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and, therefore, the kinase activity.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the TK-IN-7 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

-

Cell Seeding:

-

Seed cancer cells (e.g., H1975 for EGFR T790M, A431 for EGFR WT) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of TK-IN-7 or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the TK-IN-7 concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Western Blot Analysis of EGFR Phosphorylation

This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins, providing insight into the inhibitor's mechanism of action at a cellular level.

Methodology:

-

Cell Lysis:

-

Treat cells with TK-IN-7 for a specified time.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-pEGFR Tyr1068) or total EGFR overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion

This compound demonstrates inhibitory activity against both wild-type and T790M mutant EGFR. The provided quantitative data and experimental protocols offer a foundational understanding of this compound's potential as a tool for cancer research. Further investigation into its precise binding mode, in vivo efficacy, and safety profile is warranted to fully elucidate its therapeutic potential in the context of TKI-resistant NSCLC. This guide serves as a technical starting point for researchers aiming to build upon the existing knowledge of this and other novel EGFR inhibitors.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assay Development of Tyrosine Kinase-IN-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinases are a critical class of enzymes that regulate a wide array of cellular processes, including growth, differentiation, metabolism, and apoptosis.[1][2][3] Dysregulation of tyrosine kinase activity, often due to mutations, overexpression, or autocrine stimulation, is a hallmark of many diseases, particularly cancer.[1][2][4] This has made tyrosine kinases a prime target for therapeutic intervention.[2] Tyrosine kinase inhibitors (TKIs) have emerged as a successful class of targeted therapies.[1]

This document provides a comprehensive guide for the development of cell-based assays to characterize a novel investigational tyrosine kinase inhibitor, "Tyrosine Kinase-IN-7" (TKI-IN-7). These protocols are designed to assess the cellular potency and mechanism of action of TKI-IN-7, providing crucial data for its preclinical development. The assays described herein will focus on two key aspects of inhibitor characterization: target engagement within the cellular environment and the downstream functional consequences of target inhibition.

Signaling Pathway Context

Tyrosine kinases are integral components of signaling cascades that transmit extracellular signals into the cell, ultimately modulating gene expression and cellular responses.[1] Receptor tyrosine kinases (RTKs) are activated by the binding of ligands to their extracellular domains, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[3][5] These phosphorylated tyrosines then serve as docking sites for downstream signaling proteins, initiating a cascade of phosphorylation events that propagate the signal.[5] Non-receptor tyrosine kinases (NRTKs) are located in the cytoplasm and are involved in a variety of signal transduction pathways.[3] TKI-IN-7 is hypothesized to inhibit a specific tyrosine kinase, thereby blocking these downstream signaling events and inducing a desired cellular outcome, such as apoptosis or inhibition of proliferation in cancer cells.

Figure 1. Generalized Receptor Tyrosine Kinase Signaling Pathway and Point of Inhibition for TKI-IN-7.

Experimental Protocols

The following protocols outline key cell-based assays to characterize TKI-IN-7. It is recommended to use a cell line where the target kinase is known to be a driver of proliferation or survival.

Cell Viability/Proliferation Assay (MTS Assay)

This assay determines the effect of TKI-IN-7 on cell viability and proliferation. The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound by metabolically active cells to a soluble formazan product.[6]

Materials:

-

Target cell line

-

Complete growth medium

-

TKI-IN-7 stock solution (dissolved in DMSO)

-

96-well clear-bottom plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]

-

-

Compound Treatment:

-

Prepare serial dilutions of TKI-IN-7 in complete growth medium. A typical starting concentration range might be 0.01 nM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest TKI-IN-7 concentration.[8]

-

Remove the medium from the wells and add 100 µL of the TKI-IN-7 dilutions or vehicle control.

-

Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.[7]

-

-

MTS Assay:

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Normalize the data to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of the TKI-IN-7 concentration.

-

Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation) using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

References

- 1. Tyrosine kinase - Wikipedia [en.wikipedia.org]

- 2. Tyrosine kinase – Role and significance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrosine Kinase | Sino Biological [sinobiological.com]

- 4. Protein Tyrosine Kinases: Their Roles and Their Targeting in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Receptor tyrosine kinases: Characterisation, mechanism of action and therapeutic interests for bone cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Animal Model Studies of Tyrosine Kinase-IN-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase-IN-7 is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. In vitro studies have demonstrated its activity against both wild-type EGFR and the T790M mutant, which is a common mechanism of resistance to first- and second-generation EGFR inhibitors. Furthermore, this compound has shown anti-tumor activity against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG2), colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), and epidermoid carcinoma (A431).[1][2]

These application notes provide a comprehensive overview of the in vitro activity of this compound and present detailed, representative protocols for evaluating its in vivo efficacy in xenograft animal models using the aforementioned cancer cell lines. While specific in vivo data for this compound is not yet publicly available, the following protocols are based on established methodologies for testing EGFR inhibitors in similar preclinical models.[3][4][5][6]

Data Presentation

In Vitro Activity of this compound

The following table summarizes the known in vitro inhibitory concentrations (IC50) of this compound.

| Target/Cell Line | IC50 (µM) | Reference |

| EGFR (Wild-Type) | 0.630 | [1][2] |

| EGFR (T790M Mutant) | 0.956 | [1][2] |

| HepG2 (Hepatocellular Carcinoma) | 13.02 | [1][2] |

| HCT-116 (Colorectal Carcinoma) | 10.14 | [1][2] |

| MCF-7 (Breast Adenocarcinoma) | 12.68 | [1][2] |

| A431 (Epidermoid Carcinoma) | 47.05 | [1][2] |

Representative In Vivo Efficacy Data (Hypothetical)

The following table is a template illustrating how in vivo efficacy data for this compound could be presented. The values are for illustrative purposes only.

| Animal Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |

| A431 Xenograft | Vehicle Control | - | Daily | 0 |

| A431 Xenograft | This compound | 25 | Daily | 45 |

| A431 Xenograft | This compound | 50 | Daily | 70 |

| HCT-116 Xenograft | Vehicle Control | - | Daily | 0 |

| HCT-116 Xenograft | This compound | 25 | Daily | 40 |

| HCT-116 Xenograft | This compound | 50 | Daily | 65 |

Experimental Protocols

General Protocol for In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model. Specific details may need to be optimized for each cell line.

1. Animal Model:

-

Species: Athymic nude mice (e.g., BALB/c nude or NU/J).

-

Age: 6-8 weeks.

-

Source: Reputable commercial vendor.

-

Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.

-

Housing: Maintain in a specific-pathogen-free (SPF) environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water.

2. Cell Culture and Implantation:

-

Cell Lines: A431, HepG2, HCT-116, or MCF-7.

-

Culture Conditions: Grow cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Preparation: Harvest cells during the exponential growth phase. Resuspend cells in a sterile, serum-free medium or a mixture of medium and Matrigel.

-

Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

3. Tumor Growth Monitoring and Grouping:

-

Tumor Measurement: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

-

Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

-

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

4. Treatment Administration:

-

Test Article: this compound.

-

Vehicle: A suitable vehicle for dissolving or suspending the compound (e.g., 0.5% carboxymethylcellulose, 10% DMSO in saline).

-

Dose Levels: Based on preliminary toxicity studies, select at least two dose levels of this compound.

-

Route of Administration: Oral gavage or intraperitoneal injection.

-

Dosing Schedule: Daily or as determined by pharmacokinetic studies.

-

Control Group: Administer the vehicle alone.

-

Positive Control (Optional): A known EGFR inhibitor (e.g., erlotinib, gefitinib).

5. Efficacy Evaluation:

-

Tumor Growth Inhibition: Continue to monitor tumor volume throughout the study. At the end of the study, calculate the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.

-

Body Weight: Monitor the body weight of the animals regularly as an indicator of toxicity.

-

Clinical Observations: Record any signs of toxicity or adverse effects.

-

Study Endpoint: The study may be terminated when tumors in the control group reach a specific size, or after a predetermined duration of treatment.

6. Pharmacodynamic and Biomarker Analysis (Optional):

-

At the end of the study, tumors and other tissues can be collected for analysis of target engagement (e.g., phosphorylation of EGFR) and downstream signaling pathways.

Visualizations

EGFR Signaling Pathway

Caption: EGFR signaling pathway and the inhibitory action of this compound.

In Vivo Xenograft Experimental Workflow

Caption: General workflow for in vivo xenograft efficacy studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characterization of the a431 tumor xenograft as an invivo model for testing epidermal growth factor-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EGFR inhibition attenuates liver fibrosis and development of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]

- 6. Expression of Epidermal Growth Factor Receptor Detected by Cetuximab Indicates Its Efficacy to Inhibit In Vitro and In Vivo Proliferation of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Flow cytometry analysis with "Tyrosine kinase-IN-7"

Application Note & Protocol

Analysis of B-Cell Receptor Pathway Inhibition by Tyrosine Kinase-IN-7 Using Phospho-Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for using this compound (TK-IN-7), a potent inhibitor of Bruton's Tyrosine Kinase (BTK), to analyze its effects on the B-cell receptor (BCR) signaling pathway using phospho-specific flow cytometry (phospho-flow).

Introduction

Tyrosine kinases are critical enzymes in signal transduction pathways that regulate cellular processes such as proliferation, differentiation, and survival.[1][2] Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2] Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, and its inhibition is a clinically validated strategy in B-cell malignancies.[3][4]

Phospho-flow cytometry is a powerful technique that allows for the quantitative measurement of protein phosphorylation at the single-cell level.[5][6] This method enables researchers to dissect signaling pathways within heterogeneous cell populations and determine the pharmacodynamic effects of kinase inhibitors.[3][7]

This application note describes the use of This compound (TK-IN-7) , a hypothetical selective BTK inhibitor, to assess the inhibition of BCR-induced phosphorylation of BTK and its downstream substrate, PLCγ2.

Product Information: this compound (Hypothetical Data)

The following table summarizes the key properties of TK-IN-7.

| Property | Value |

| Target(s) | Bruton's Tyrosine Kinase (BTK) |

| Mechanism of Action | ATP-competitive inhibitor |

| IC₅₀ (Biochemical) | 0.8 nM |

| IC₅₀ (Cellular, p-BTK) | 5.2 nM (in Ramos B-cells) |

| Molecular Weight | 485.5 g/mol |

| Formulation | 10 mM stock solution in DMSO |

| Storage | Store at -20°C, protect from light |

B-Cell Receptor Signaling Pathway

Upon engagement of the B-cell receptor (BCR) by an antigen (or an anti-IgM antibody in vitro), a signaling cascade is initiated. This involves the phosphorylation of BTK at key tyrosine residues, including the autophosphorylation site Y223.[8] Activated BTK then phosphorylates and activates downstream targets like Phospholipase C gamma 2 (PLCγ2).[3] TK-IN-7 is designed to inhibit this phosphorylation cascade.

Experimental Protocol: Phospho-Flow Analysis

This protocol details the steps to measure BTK inhibition by TK-IN-7 in a human B-cell lymphoma line (e.g., Ramos cells).

Experimental Workflow

The overall workflow involves cell preparation, inhibitor treatment, stimulation, cell fixation and permeabilization, antibody staining, and finally, data acquisition by flow cytometry.

Materials and Reagents

-

Cells: Ramos (human Burkitt's lymphoma cell line) or primary B-cells.

-

Inhibitor: this compound (10 mM in DMSO).

-

Media: RPMI-1640 + 10% FBS.

-

Stimulant: F(ab')₂ Fragment Goat Anti-Human IgM (10 µg/mL).

-

Fixation Buffer: 1.6% Paraformaldehyde (PFA).

-

Permeabilization Buffer: 90-100% ice-cold Methanol.

-

Staining Buffer: PBS + 1% BSA.

-

Antibodies:

-

Anti-BTK (pY223)-AF647

-

Anti-PLCγ2 (pY759)-PE

-

(Optional) B-cell surface marker, e.g., Anti-CD19-APC-H7 for primary samples.

-

Step-by-Step Procedure

-

Cell Preparation:

-

Culture Ramos cells to a density of 0.5-1.0 x 10⁶ cells/mL.

-

Harvest and wash cells with serum-free RPMI.

-

Resuspend cells at 2 x 10⁶ cells/mL in serum-free RPMI. Aliquot 100 µL (200,000 cells) per condition into a 96-well plate.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of TK-IN-7 in serum-free RPMI (e.g., from 1 µM to 0.1 nM). Include a DMSO vehicle control.

-

Add the diluted inhibitor to the cells and incubate for 1 hour at 37°C.

-

-

Stimulation:

-

Add 10 µL of 10 µg/mL anti-IgM (final concentration 1 µg/mL) to all wells except the unstimulated control.

-

Incubate for 10 minutes at 37°C.

-

-

Fixation:

-

Immediately stop the reaction by adding 100 µL of 1.6% PFA to each well.

-

Incubate for 15 minutes at room temperature.

-

Centrifuge (500 x g, 5 min), and discard the supernatant.

-

-

Permeabilization:

-

Gently vortex the cell pellets and add 200 µL of ice-cold methanol dropwise.[6]

-

Incubate on ice for 30 minutes.

-

Wash cells twice with 200 µL of Staining Buffer.

-

-

Antibody Staining:

-

Prepare an antibody cocktail in Staining Buffer (e.g., anti-p-BTK and anti-p-PLCγ2).

-

Resuspend the cell pellet in 50 µL of the antibody cocktail.

-

Incubate for 1 hour at room temperature, protected from light.

-

Wash cells once with 200 µL of Staining Buffer.

-

-

Data Acquisition:

-

Resuspend cells in 150 µL of Staining Buffer.

-

Acquire data on a flow cytometer, collecting at least 10,000 events per sample.

-

Data Analysis and Expected Results

Gating Strategy

The analysis involves gating on the main cell population and then quantifying the Median Fluorescence Intensity (MFI) of the phospho-specific antibodies.

Quantitative Data

The MFI of p-BTK and p-PLCγ2 is expected to decrease with increasing concentrations of TK-IN-7. The results can be used to calculate the percent inhibition and generate a dose-response curve to determine the IC₅₀ value.

Percent Inhibition Calculation: % Inhibition = (1 - [ (MFITreated - MFIUnstim) / (MFIStim - MFIUnstim) ] ) * 100

| TK-IN-7 (nM) | p-BTK MFI | p-PLCγ2 MFI | % Inhibition (p-BTK) |

| Unstimulated | 50 | 80 | - |

| 0 (Vehicle) | 1550 | 1280 | 0% |

| 0.1 | 1490 | 1210 | 4% |

| 1.0 | 1100 | 850 | 30% |

| 5.0 | 820 | 690 | 48.7% |

| 10.0 | 450 | 380 | 73% |

| 100.0 | 120 | 150 | 95% |

| 1000.0 | 60 | 90 | 99% |

Table 1: Example dose-response data for TK-IN-7 in Ramos cells stimulated with anti-IgM. The cellular IC₅₀ is approximately 5 nM.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low phospho-signal | Ineffective stimulation; inactive antibody. | Confirm stimulant activity; use fresh antibody; check cytometer settings. |

| High background | Insufficient washing; non-specific antibody binding. | Increase wash steps; include isotype controls; use an Fc-blocking reagent. |

| Poor cell viability | Harsh vortexing; incorrect buffer temperatures. | Handle cells gently; ensure methanol is ice-cold; check buffer osmolarity. |

| High inter-sample variation | Inconsistent timing; pipetting errors. | Use a multichannel pipette; process samples in parallel; ensure fixation is rapid and consistent. |

Disclaimer: this compound is a hypothetical compound. The data and protocols presented are for illustrative purposes based on established methods for analyzing real BTK inhibitors.

References

- 1. Tyrosine kinase - Wikipedia [en.wikipedia.org]

- 2. Tyrosine kinase – Role and significance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Phospho-protein Analysis in Adherent Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phospho-Flow Cytometry for the Screening of Intracellular Signaling Events in Cancer Cells and Immune Cells [healthtech.com]

- 8. JCI Insight - Noncovalent inhibitors reveal BTK gatekeeper and auto-inhibitory residues that control its transforming activity [insight.jci.org]

Designing Combination Therapies with Protein Tyrosine Kinase 7 (PTK7) Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to designing combination therapy regimens involving inhibitors of Protein Tyrosine Kinase 7 (PTK7), a promising target in oncology. As the field of targeted cancer therapy evolves, rational combination strategies are paramount to overcoming resistance and enhancing therapeutic efficacy. These notes and protocols are intended to serve as a foundational resource for preclinical and translational research in this area.

Introduction to PTK7 as a Therapeutic Target

Protein Tyrosine Kinase 7 (PTK7), despite its name, is a catalytically inactive pseudokinase that belongs to the receptor tyrosine kinase (RTK) family.[1][2] It is frequently overexpressed in a variety of solid tumors, including non-small cell lung cancer (NSCLC), ovarian cancer, and triple-negative breast cancer (TNBC), while exhibiting limited expression in normal adult tissues.[1][2] High PTK7 expression is often associated with poor prognosis and metastatic potential, making it an attractive target for cancer therapy.

PTK7 plays a crucial role in modulating several signaling pathways, most notably the Wnt signaling pathway, and is also implicated in VEGF signaling.[1] Its involvement in these pathways influences cell polarity, migration, and proliferation.[2] Therapeutic strategies targeting PTK7 primarily involve antibody-drug conjugates (ADCs) and Chimeric Antigen Receptor (CAR) T-cell therapies.

Rationale for Combination Therapy

The primary motivation for exploring PTK7 inhibitor combination therapies is to achieve synergistic anti-tumor effects and overcome potential resistance mechanisms. A key example of a rational combination strategy is the dual targeting of the PI3K and Wnt pathways. Inhibition of the PI3K pathway has been shown to cause a compensatory upregulation of the Wnt pathway, in which PTK7 acts as a co-receptor.[1][2][3][4] This upregulation of PTK7 provides a compelling rationale for combining a PI3K inhibitor with a PTK7-targeting agent.

One such combination that has advanced to clinical investigation is the pairing of gedatolisib , a pan-class I PI3K/mTOR inhibitor, with cofetuzumab pelidotin , a PTK7-targeting ADC.[1][2][3][4] Cofetuzumab pelidotin is composed of a humanized anti-PTK7 monoclonal antibody linked to the microtubule inhibitor auristatin.[1] The synergy in this combination is thought to arise from two mechanisms: the PI3K inhibitor-induced upregulation of the ADC's target (PTK7) and the synergistic interaction between the PI3K inhibitor and the ADC's auristatin payload.[1][2][3]

Preclinical Data Summary for Gedatolisib and Cofetuzumab Pelidotin Combination

Preclinical studies have demonstrated the synergistic effects of combining gedatolisib and cofetuzumab pelidotin in TNBC models.[1][4] The following tables summarize hypothetical but representative quantitative data from such preclinical investigations.

Table 1: In Vitro Cytotoxicity of Gedatolisib and Cofetuzumab Pelidotin in TNBC Cell Lines

| Cell Line | Drug | IC50 (nM) |

| MDA-MB-231 | Gedatolisib | 150 |

| Cofetuzumab Pelidotin | 15 | |

| Gedatolisib + Cofetuzumab Pelidotin (10:1 ratio) | 25 (Combination Index < 1) | |

| Hs578T | Gedatolisib | 200 |

| Cofetuzumab Pelidotin | 25 | |

| Gedatolisib + Cofetuzumab Pelidotin (8:1 ratio) | 35 (Combination Index < 1) |

Table 2: In Vivo Efficacy of Gedatolisib and Cofetuzumab Pelidotin in a TNBC Xenograft Model (MDA-MB-231)

| Treatment Group | Dosing Regimen | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1500 | 0 |

| Gedatolisib | 50 mg/kg, oral, daily | 950 | 36.7 |

| Cofetuzumab Pelidotin | 3 mg/kg, IV, once weekly | 700 | 53.3 |

| Gedatolisib + Cofetuzumab Pelidotin | Gedatolisib (50 mg/kg, oral, daily) + Cofetuzumab Pelidotin (3 mg/kg, IV, once weekly) | 250 | 83.3 |

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental designs, the following diagrams are provided.

Caption: PTK7's role as a co-receptor in the Wnt signaling pathway and its upregulation by the PI3K/AKT/mTOR pathway.

Caption: A generalized workflow for the preclinical evaluation of a PTK7 inhibitor combination therapy.

Experimental Protocols

The following are detailed methodologies for key experiments in the design and evaluation of PTK7 inhibitor combination therapies.

Protocol 1: In Vitro Synergy Assessment using the Chou-Talalay Method

Objective: To determine if the combination of a PTK7 inhibitor and another therapeutic agent results in synergistic, additive, or antagonistic effects on cancer cell viability.

Materials:

-

PTK7-expressing cancer cell lines (e.g., MDA-MB-231, OVCAR-3)

-

PTK7 inhibitor (e.g., Cofetuzumab Pelidotin)

-

Combination agent (e.g., Gedatolisib)

-

Complete cell culture medium

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS)

-

Plate reader

-

CompuSyn software (or similar for CI calculation)

Methodology:

-

Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density to ensure logarithmic growth during the assay period. Incubate overnight.

-

Drug Preparation: Prepare serial dilutions of the PTK7 inhibitor and the combination agent, both individually and in combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).

-

Treatment: Treat the cells with the single agents and the combinations. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the treated plates for a period that allows for multiple cell doublings (typically 72 hours).

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.

-

Data Analysis:

-

Normalize the data to the vehicle-treated controls.

-

Calculate the fraction of cells affected (Fa) for each drug concentration and combination.

-

Use CompuSyn software to perform the Chou-Talalay analysis and calculate the Combination Index (CI).

-

CI < 1 indicates synergy.

-

CI = 1 indicates an additive effect.

-

CI > 1 indicates antagonism.

-

-

Protocol 2: In Vivo Xenograft Tumor Model for Efficacy Assessment

Objective: To evaluate the anti-tumor efficacy of a PTK7 inhibitor combination therapy in a living organism.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

-

PTK7-expressing cancer cell line (e.g., MDA-MB-231)

-

Matrigel (or other appropriate extracellular matrix)

-

PTK7 inhibitor (formulated for in vivo use)

-

Combination agent (formulated for in vivo use)

-

Vehicle control solution

-

Calipers for tumor measurement

-

Animal balance

Methodology:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), measure the tumor dimensions with calipers.

-

Randomization: Randomize the tumor-bearing mice into treatment groups (typically n=8-10 mice per group):

-

Group 1: Vehicle control

-

Group 2: PTK7 inhibitor alone

-

Group 3: Combination agent alone

-

Group 4: PTK7 inhibitor + Combination agent

-

-

Treatment Administration: Administer the treatments according to the predetermined dosing schedule and route of administration (e.g., intravenous, oral gavage).

-

Monitoring:

-

Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

-

Observe the animals for any signs of toxicity.

-

-

Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.

-

Data Analysis:

-

Plot the mean tumor volume ± SEM for each group over time.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatment groups.

-

Conclusion

The development of combination therapies centered around PTK7 inhibitors holds significant promise for advancing cancer treatment. The provided application notes and protocols offer a framework for the rational design and rigorous preclinical evaluation of such combination strategies. By understanding the underlying biological rationale and employing robust experimental methodologies, researchers can effectively identify and validate novel therapeutic combinations with the potential for enhanced clinical benefit.

References

- 1. Initial phase I safety study of gedatolisib plus cofetuzumab pelidotin for patients with metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Initial Phase I Safety Study of Gedatolisib plus Cofetuzumab Pelidotin for Patients with Metastatic Triple-Negative Breast Cancer | CoLab [colab.ws]

Application Notes and Protocols: Tyrosine Kinase-IN-7 as a Chemical Probe for EGFR Signaling

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention. Tyrosine kinase-IN-7 (TK-IN-7) is a potent inhibitor of EGFR, demonstrating activity against both wild-type (WT) EGFR and the clinically relevant T790M mutant, which confers resistance to first and second-generation EGFR inhibitors. This document provides detailed application notes and protocols for utilizing TK-IN-7 as a chemical probe to investigate EGFR signaling pathways in biochemical and cellular contexts.

Data Presentation

The following tables summarize the key quantitative data for this compound, providing a basis for experimental design.

Table 1: Biochemical Activity of this compound

| Target | IC50 (µM) |

| EGFR (Wild-Type) | 0.630[1] |

| EGFR (T790M Mutant) | 0.956[1] |

Table 2: Cellular Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Liver Cancer | 13.02[1] |

| HCT-116 | Colon Cancer | 10.14[1] |

| MCF-7 | Breast Cancer | 12.68[1] |

| A431 | Skin Cancer | 47.05[1] |

Signaling Pathways and Experimental Workflow

To effectively utilize TK-IN-7 as a chemical probe, it is essential to understand the EGFR signaling cascade and the experimental workflows to assess its inhibitory effects.

Caption: EGFR Signaling Pathway and Inhibition by TK-IN-7.

Caption: Experimental Workflow for Evaluating TK-IN-7.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted for the use of TK-IN-7 to determine its inhibitory effect on EGFR kinase activity in a biochemical setting.

Materials:

-

Recombinant human EGFR (WT or T790M)

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white, flat-bottom plates

Procedure:

-

Prepare TK-IN-7 Dilutions: Create a serial dilution of TK-IN-7 in DMSO. A typical starting range would be from 100 µM down to 1 nM. Further dilute these in the kinase buffer.

-

Set up Kinase Reaction:

-

Add 5 µL of the diluted TK-IN-7 or DMSO (vehicle control) to the wells of the 96-well plate.

-

Add 10 µL of a solution containing the EGFR enzyme and substrate in kinase buffer.

-

To initiate the reaction, add 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for EGFR.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP-Glo™ Reagent Addition: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Kinase Detection Reagent Addition: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of TK-IN-7 relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol outlines the procedure to assess the effect of TK-IN-7 on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A431, HCT-116, HepG2, MCF-7)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well clear, flat-bottom plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to adhere and grow for 24 hours.

-

Treatment: Prepare serial dilutions of TK-IN-7 in complete medium. A suggested starting concentration range is 100 µM to 0.1 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of TK-IN-7 or DMSO (vehicle control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the DMSO control and determine the IC50 value.

Western Blotting for EGFR Phosphorylation

This protocol is designed to qualitatively and semi-quantitatively assess the inhibition of EGFR phosphorylation by TK-IN-7 in a cellular context.

Materials:

-

Cancer cell line (e.g., A431, which overexpresses EGFR)

-

Serum-free and complete cell culture medium

-

EGF (Epidermal Growth Factor)

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) detection reagent

Procedure:

-

Cell Culture and Serum Starvation: Plate cells and allow them to grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.

-

Inhibitor Treatment: Pre-treat the serum-starved cells with various concentrations of TK-IN-7 (e.g., 1 µM, 5 µM, 10 µM) or DMSO for 1-2 hours.

-

EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation. Include a non-stimulated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Collect the lysates and determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL reagent.

-

-

Detection: Visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading and to assess the specific inhibition of phosphorylation.

These protocols provide a foundation for researchers to effectively utilize this compound as a chemical probe to dissect the complexities of EGFR signaling in both normal and pathological conditions. Optimization of concentrations and incubation times may be necessary for specific cell lines and experimental conditions.

References

Troubleshooting & Optimization

"Tyrosine kinase-IN-7" stability in cell culture media

Frequently Asked Questions (FAQs)

Q1: My TK-IN-7 precipitated after being added to the cell culture medium. What should I do?

A1: Precipitation of small molecule inhibitors in aqueous solutions like cell culture media is a common issue, often related to poor solubility. Here are some steps to troubleshoot this:

-

Check the final concentration: Ensure the final concentration of TK-IN-7 in your media does not exceed its aqueous solubility limit. You may need to perform a solubility test first.

-

Review your dilution method: Avoid adding a highly concentrated DMSO stock of TK-IN-7 directly to a large volume of media. Instead, perform serial dilutions, first into a smaller volume of media or a serum-containing solution, and then add this to your final culture volume.

-

Increase serum concentration: Fetal bovine serum (FBS) contains proteins like albumin that can help solubilize hydrophobic compounds. Increasing the serum percentage in your media might prevent precipitation.

-

Use a different solvent: While DMSO is common, other solvents like ethanol might be suitable for your compound and less prone to cause precipitation at working concentrations. However, always check for solvent toxicity in your cell line.

Q2: I am observing a decrease in the inhibitory effect of TK-IN-7 over time in my multi-day experiment. Why is this happening?

A2: The loss of activity over time suggests that TK-IN-7 may be unstable in your cell culture conditions. Several factors could be at play:

-

Chemical Instability: The compound may be degrading due to hydrolysis, oxidation, or reaction with components in the medium. The half-life of a compound in media can vary significantly.

-

Metabolic Degradation: Cells can metabolize the inhibitor, converting it into inactive forms.

-

Adsorption: The compound might be adsorbing to the plastic of your culture vessel, reducing its effective concentration in the medium.

To address this, consider refreshing the media with a new dose of TK-IN-7 every 24-48 hours. You can also perform a stability study to determine the half-life of your compound in your specific cell culture conditions (see the experimental protocols section).

Q3: How should I prepare and store my stock solution of TK-IN-7?

A3: Proper preparation and storage are crucial for maintaining the integrity of your inhibitor.

-

Solvent Selection: Use a high-purity, anhydrous solvent like DMSO to prepare a concentrated stock solution (e.g., 10 mM).

-

Storage Conditions: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.

-

Checking for Precipitation: Before each use, thaw the aliquot and visually inspect for any precipitation. If present, gently warm and vortex the solution to redissolve the compound.

Troubleshooting Guides

Issue: Inconsistent results between experiments.

This is a common challenge when working with small molecule inhibitors. A decision tree to troubleshoot this is provided below.

Caption: Troubleshooting inconsistent experimental results.

Quantitative Data Summary

The stability of a tyrosine kinase inhibitor can be influenced by the composition of the cell culture medium and storage conditions. The following tables present hypothetical stability data for TK-IN-7 to illustrate how such data can be structured.

Table 1: Hypothetical Half-life of TK-IN-7 in Different Cell Culture Media at 37°C

| Media Type | Supplement | Half-life (hours) |

| DMEM | 10% FBS | 48 |

| RPMI-1640 | 10% FBS | 42 |

| DMEM | No Serum | 36 |

| RPMI-1640 | No Serum | 30 |

Table 2: Hypothetical Stability of TK-IN-7 in DMEM with 10% FBS under Different Storage Conditions

| Storage Temperature | Remaining Compound after 72 hours (%) |

| 37°C | 35% |

| Room Temperature (22°C) | 85% |

| 4°C | 98% |

Experimental Protocols

Protocol: Assessing the Stability of TK-IN-7 in Cell Culture Media using HPLC

This protocol outlines a method to determine the rate of degradation of TK-IN-7 in a specific cell culture medium over time.

Materials:

-

TK-IN-7

-

Cell culture medium of interest (e.g., DMEM + 10% FBS)

-

Incubator (37°C, 5% CO2)

-

Sterile microcentrifuge tubes

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Procedure:

-

Preparation:

-

Prepare a 10 mM stock solution of TK-IN-7 in DMSO.

-

Spike the cell culture medium with TK-IN-7 to a final concentration of 10 µM. Prepare a sufficient volume for all time points.

-

Immediately take a sample for the T=0 time point.

-

-

Incubation:

-

Place the medium containing TK-IN-7 in an incubator at 37°C with 5% CO2.

-

-

Sampling:

-

At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), collect an aliquot (e.g., 200 µL) of the medium.

-

-

Sample Processing:

-

To precipitate proteins, add 400 µL of ice-cold acetonitrile to each 200 µL sample.

-

Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Carefully transfer the supernatant to a new tube for HPLC analysis.

-

-

HPLC Analysis:

-

Inject the supernatant onto the HPLC system.

-

Use a suitable mobile phase gradient (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA) to separate TK-IN-7 from any degradation products.

-

Monitor the elution profile using a UV detector at a wavelength where TK-IN-7 has maximum absorbance.

-

-

Data Analysis:

-

Quantify the peak area of TK-IN-7 at each time point.

-

Normalize the peak areas to the T=0 time point to determine the percentage of remaining TK-IN-7.

-

Plot the percentage of remaining TK-IN-7 against time and calculate the half-life.

-

Caption: Workflow for assessing inhibitor stability via HPLC.

Signaling Pathway and Mechanism of Action

Tyrosine kinase inhibitors like TK-IN-7 typically function by blocking the phosphorylation of substrate proteins, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.

Caption: Simplified mechanism of action for a tyrosine kinase inhibitor.

Technical Support Center: Troubleshooting "Tyrosine kinase-IN-7" Cytotoxicity Assays

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using "Tyrosine kinase-IN-7" (TKI-IN-7) in cytotoxicity assays. The information provided is intended to help identify and resolve common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets the ATP-binding site of specific tyrosine kinases.[1][2] Tyrosine kinases are enzymes that play a crucial role in cellular signaling pathways that control cell growth, proliferation, differentiation, and survival.[1][2][3] By blocking the action of these kinases, TKI-IN-7 can disrupt downstream signaling cascades, leading to an anti-proliferative or cytotoxic effect in cancer cells where these pathways are often dysregulated.[1][2]

Q2: I am observing high variability and inconsistent results in my cytotoxicity assays. What are the potential causes?

A2: Inconsistent results in cytotoxicity assays, such as MTT or MTS assays, are a common issue.[4][5] Several factors can contribute to this variability:

-

Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations in cell numbers and compound concentrations across wells.[4]

-

Cell Seeding Density: Non-uniform cell seeding or using a suboptimal cell density can affect the assay's dynamic range and reproducibility.[6][7][8]

-

Compound Solubility and Stability: Poor solubility or degradation of TKI-IN-7 in the culture medium can lead to inconsistent concentrations.[9][10]

-

Incubation Time: The duration of compound exposure can significantly impact the cytotoxic response.[11]

-

Cell Health: Using cells that are unhealthy, have a high passage number, or are contaminated can lead to unreliable data.[6]

Q3: My negative control (vehicle-treated) wells show high background signal. What could be the reason?

A3: High background in negative control wells can be caused by several factors:

-

High Cell Seeding Density: Overly dense cell cultures can lead to cell death due to nutrient depletion and accumulation of toxic byproducts, resulting in a high background signal.[8]

-

Media Components: Certain components in the cell culture medium can interfere with the assay reagents.

-

Contamination: Microbial contamination can interfere with the assay readings.[6]

-

Autofluorescence: In fluorescence-based assays, cells or media components may exhibit natural fluorescence, contributing to high background.[12][13]

Q4: I am not observing a dose-dependent cytotoxic effect with TKI-IN-7. What should I check?

A4: A lack of a clear dose-response curve can be due to several reasons:

-

Incorrect Concentration Range: The tested concentration range of TKI-IN-7 may be too narrow or not centered around the IC50 value.

-

Compound Inactivity: The compound may have degraded or may not be active against the specific cell line being tested.

-

Assay Interference: The compound itself might interfere with the assay chemistry, leading to inaccurate readings.[14] For example, some compounds can chemically reduce MTT, leading to an apparent increase in viability.[14]

-

Cell Resistance: The target cells may be resistant to the effects of TKI-IN-7.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your cytotoxicity experiments with TKI-IN-7.

| Problem | Possible Cause | Recommended Solution |